molecular formula C13H19NO B6274097 rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans CAS No. 1807916-78-4

rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans

Cat. No.: B6274097
CAS No.: 1807916-78-4
M. Wt: 205.3
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Description

rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans: is a chiral compound with a pyrrolidinyl core structure. It is characterized by the presence of a benzyl group and a methyl group attached to the pyrrolidinyl ring, with a hydroxyl group attached to the third carbon atom. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Reduction of a corresponding pyrrolidinone: The starting material, a pyrrolidinone derivative, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the desired compound.

  • Hydrogenation of a pyrrolidinyl ketone: The pyrrolidinyl ketone can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to yield the target compound.

  • Grignard reaction: A Grignard reagent, such as benzylmagnesium chloride, can be reacted with a pyrrolidinyl halide to form the desired compound after subsequent reduction steps.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or Dess-Martin periodinane.

  • Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, and mild acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as halides, amines, or alcohols, and suitable solvents.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pyrrolidinyl cores. Biology: It serves as a potential ligand for various biological targets, including enzymes and receptors, due to its structural similarity to natural substrates. Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and neuroprotective effects. Industry: It is utilized in the development of new materials and chemical processes, such as catalysts and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the biological context and the specific target involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Comparison with Similar Compounds

  • rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans

  • rac-[(3R,4R)-1-benzyl-4-trifluoromethylpyrrolidin-3-yl]methanol, trans

Uniqueness:

  • The presence of the methyl group in the pyrrolidinyl ring distinguishes this compound from its fluorinated and trifluoromethylated analogs, potentially leading to different biological activities and chemical properties.

Properties

CAS No.

1807916-78-4

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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